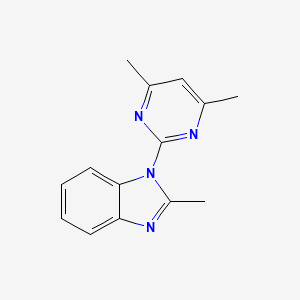
1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dimethylpyrimidin-2-yl)-2-methylbenzimidazole, commonly known as DMPIB, is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it an attractive target for researchers.
作用機序
The mechanism of action of DMPIB is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in various cellular processes. DMPIB has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and differentiation. DMPIB has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
DMPIB has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. DMPIB has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
実験室実験の利点と制限
DMPIB has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. DMPIB is also readily available and can be purchased from commercial suppliers. However, DMPIB has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Additionally, DMPIB has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
将来の方向性
There are several future directions for the study of DMPIB. One potential direction is to further investigate its anti-cancer properties and to determine its efficacy in vivo. Another potential direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand the safety and toxicity profile of DMPIB and to determine its potential for use as a therapeutic agent.
合成法
DMPIB can be synthesized using various methods, including the condensation reaction of 2-aminomethylbenzimidazole and 2,4-pentanedione, or by the reaction of 2-methylbenzimidazole-1-carboxaldehyde with 4,6-dimethyl-2-aminopyrimidine. The synthesis of DMPIB requires specific conditions and reagents, and the yield of the final product depends on the reaction conditions.
科学的研究の応用
DMPIB has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. DMPIB has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, DMPIB has been studied for its antioxidant properties and has been found to protect against oxidative stress.
特性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)16-14(15-9)18-11(3)17-12-6-4-5-7-13(12)18/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIKISIIHANNRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2965262.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(5-chloro-2-methylphenyl)piperazinyl)ethanamide](/img/structure/B2965264.png)




![(2S)-1-(prop-2-yn-1-yl)-N-{4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl}pyrrolidine-2-carboxamide](/img/structure/B2965276.png)

![(1R)-1-[1-(Trifluoromethyl)cyclopropyl]ethanamine](/img/structure/B2965279.png)

![2-[3-(Trifluoromethyl)pyrazol-1-yl]propanoyl chloride](/img/no-structure.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2965283.png)
